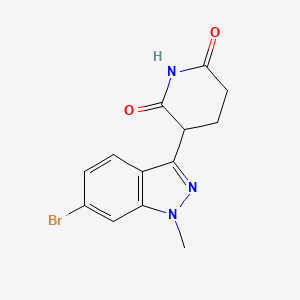
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a complex organic compound that features a unique combination of indazole and piperidine-dione moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole ring, followed by the introduction of the bromine and methyl groups. The final step involves the formation of the piperidine-2,6-dione ring.
Indazole Ring Formation: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Bromination and Methylation:
Piperidine-2,6-dione Formation: The piperidine-2,6-dione ring can be formed through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the indazole or piperidine-dione rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) for bromination and methyl iodide (CH3I) for methylation are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions, particularly those involving indazole derivatives.
Medicine: The compound has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
作用机制
The mechanism of action of 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity, enhancing its biological effects.
相似化合物的比较
Similar Compounds
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: This compound features an amino group instead of a bromine atom, which can alter its chemical and biological properties.
3-(6-chloro-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions.
3-(6-fluoro-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: The fluorine atom can enhance the compound’s stability and bioavailability.
Uniqueness
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C13H12BrN3O2 |
|---|---|
分子量 |
322.16 g/mol |
IUPAC 名称 |
3-(6-bromo-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12BrN3O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19) |
InChI 键 |
NBXIRNMCZLJLIX-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethanol](/img/structure/B13467791.png)
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
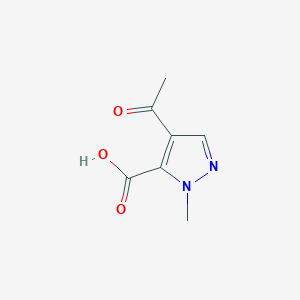
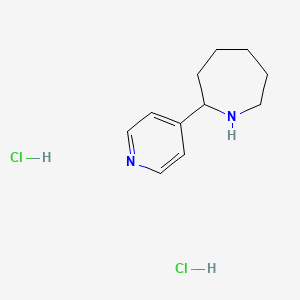
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)

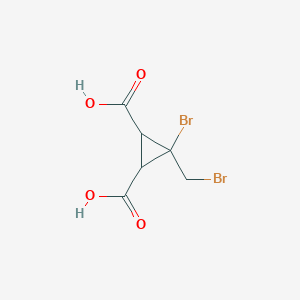
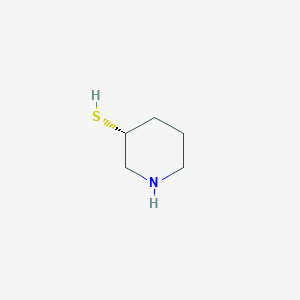
![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)
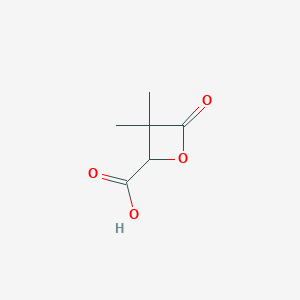

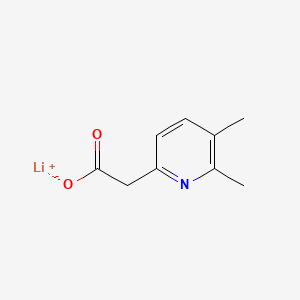
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)
